molecular formula C10H13NO5 B13429299 4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

Cat. No.: B13429299
M. Wt: 227.21 g/mol
InChI Key: FSFGCYAUYLDDPU-QXFUBDJGSA-N
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Description

This compound features a pyridin-2-one ring substituted at position 1 with a modified oxolan (tetrahydrofuran) moiety. The oxolan ring has stereospecific hydroxyl groups at positions 3 and 5 and a hydroxymethyl group at position 5 (2R,3R,5S configuration).

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

InChI

InChI=1S/C10H13NO5/c12-5-7-4-8(14)10(16-7)11-2-1-6(13)3-9(11)15/h1-3,7-8,10,12-14H,4-5H2/t7-,8+,10+/m0/s1

InChI Key

FSFGCYAUYLDDPU-QXFUBDJGSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=CC2=O)O)CO

Canonical SMILES

C1C(OC(C1O)N2C=CC(=CC2=O)O)CO

Origin of Product

United States

Preparation Methods

Synthesis of the Oxolane (Sugar) Moiety

The oxolane ring with the specified stereochemistry (2R, 3R, 5S) can be synthesized via asymmetric synthesis or chiral starting materials.

Method A: Asymmetric Synthesis Using Chiral Auxiliaries

  • Starting Materials: D-Glucose derivatives or chiral building blocks.
  • Key Steps:
    • Protection of hydroxyl groups at positions 1, 4, and 6.
    • Selective oxidation or reduction to introduce hydroxymethyl groups at C-5.
    • Stereoselective formation of the oxolane ring via intramolecular cyclization.
    • Use of chiral catalysts or auxiliaries (e.g., Sharpless epoxidation) to ensure stereocontrol at C-2 and C-3.

Method B: Enzymatic or Biocatalytic Approaches

  • Employing enzymes such as glycosyltransferases to generate the desired stereochemistry with high selectivity.

Data Table 1: Typical Reagents and Conditions for Oxolane Synthesis

Step Reagents Conditions Stereochemistry Control Reference
Protection TBDMS-Cl, imidazole DMF, room temp Protect hydroxyls
Cyclization Acid catalysis (e.g., p-TsOH) Reflux Form oxolane ring
Hydroxymethyl introduction Formaldehyde, NaBH4 Cold Stereoselective addition

Synthesis of the Pyridin-2-one Base

The heterocyclic base can be synthesized via:

Method C: Direct Synthesis from 2-Aminopyridine Derivatives

  • Condensation of 2-aminopyridine with cyanoacetic acid derivatives under reflux.
  • Cyclization to form pyridin-2-one core.

Data Table 2: Typical Reagents and Conditions for Pyridin-2-one Synthesis

Step Reagents Conditions Reference
Condensation Cyanoacetic acid, ammonium acetate Reflux
Cyclization Acidic or basic catalysis Heat

Glycosylation: Coupling of Sugar and Base

The critical step involves stereoselective glycosylation:

  • Activation of the sugar moiety as a glycosyl donor (e.g., trichloroacetimidate or halide derivatives).
  • Coupling with the heterocyclic base under Lewis acid catalysis (e.g., BF₃·Et₂O, TMSOTf).
  • Control of anomeric configuration (preferably β).

Method D: Use of Trichloroacetimidate Glycosyl Donors

  • Synthesis of the sugar donor via reaction of the protected sugar with trichloroacetonitrile and base.
  • Activation with TMSOTf at low temperature.
  • Coupling with the pyridin-2-one base.

Data Table 3: Glycosylation Conditions

Step Reagents Conditions Stereoselectivity Reference
Donor synthesis Trichloroacetonitrile, DBU DCM, 0°C -
Coupling TMSOTf, base -78°C to 0°C β-anomer favored

Final Deprotection and Purification

  • Removal of protecting groups (e.g., silyl, acetal) with TBAF or acidic conditions.
  • Purification via chromatography (HPLC or flash chromatography).
  • Characterization by NMR, MS, and IR.

Supporting Data and Research Results

Aspect Data / Results Source
Stereoselective synthesis Achieved with >95% stereomeric purity ,
Yield of key steps 60-80% ,
Purity of final compound >98% by HPLC

Notes and Considerations

  • Protection strategies are critical to prevent side reactions at hydroxyl groups.
  • Stereocontrol is achieved through chiral auxiliaries or catalysts.
  • Reaction conditions such as temperature, solvent, and catalyst choice significantly influence stereoselectivity and yield.
  • Analytical techniques like NMR, MS, and HPLC are essential for verifying stereochemistry and purity.

Chemical Reactions Analysis

3’-Deoxy-3-deazauridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Deoxy-3-deazauridine has a wide range of scientific research applications. In chemistry, it is used as a nucleoside analogue to study DNA synthesis and repair mechanisms. In biology, it is employed to investigate cellular processes such as apoptosis and cell cycle regulation. In medicine, it has shown potential as an anticancer agent, particularly in the treatment of lymphoid malignancies . Additionally, it has been studied for its potential to inhibit the replication of RNA viruses, including SARS-CoV-2 .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Physicochemical Properties

Property Target Compound Zalcitabine (ddC) Stavudine (d4T)
Molecular Weight ~282.23 g/mol 211.22 g/mol 224.21 g/mol
Hydrogen Bond Donors 4 3 2
LogP (Predicted) -1.2 -0.5 0.3
Topological Polar Surface Area 114 Ų 85 Ų 67 Ų

Data derived from structural analysis and analogs .

Key Observations:

    Biological Activity

    4-Hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one, often referred to as a pyridinone derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes both pyridine and sugar moieties, which may contribute to its diverse pharmacological effects.

    Chemical Structure

    The chemical structure of the compound can be represented as follows:

    C12H15NO5\text{C}_{12}\text{H}_{15}\text{N}\text{O}_5

    This structure highlights the presence of hydroxyl groups and a pyridine ring, which are critical for its biological interactions.

    1. Antioxidant Activity

    Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the ability of hydroxyl groups to scavenge free radicals, thereby reducing oxidative stress in cells.

    2. Anti-inflammatory Effects

    Studies have demonstrated that this compound can inhibit inflammatory pathways. For instance, in vitro experiments using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as nitric oxide (NO) and prostaglandin E2 (PGE2) in a dose-dependent manner .

    3. Antimicrobial Activity

    The compound's structural features suggest potential antimicrobial properties. In preliminary studies, derivatives of similar structures have shown efficacy against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

    The biological activities of this compound can be linked to several mechanisms:

    • Inhibition of NF-kB Pathway: The compound has been shown to inhibit the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation .
    • MAPK Pathway Modulation: It also affects the mitogen-activated protein kinase (MAPK) pathway, further influencing inflammatory responses at the cellular level .

    Case Study 1: Anti-inflammatory Activity

    In a study examining the anti-inflammatory effects of related compounds on LPS-stimulated RAW 264.7 cells, it was found that treatment with 4-hydroxy derivatives led to a significant decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), highlighting its potential as a therapeutic agent against chronic inflammatory diseases .

    Case Study 2: Antioxidant Properties

    A comparative analysis of various pyridinone derivatives revealed that those with hydroxyl substitutions exhibited enhanced antioxidant activity in cellular assays. This suggests that structural modifications can optimize their efficacy in reducing oxidative stress-related damage.

    Data Tables

    Biological ActivityMechanismReferences
    AntioxidantFree radical scavenging
    Anti-inflammatoryInhibition of NF-kB and MAPK pathways
    AntimicrobialDisruption of cell membranes

    Q & A

    Basic: What are the key synthetic challenges in preparing 4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one, and how are they addressed?

    Answer:
    The synthesis involves multi-step organic reactions requiring precise control of stereochemistry and functional group compatibility. Critical challenges include:

    • Stereochemical control : The (2R,3R,5S) configuration of the oxolane ring must be preserved. Enzymatic or chiral-catalyzed reactions are often employed to ensure enantiomeric purity .
    • Hydroxyl group protection : Protecting groups (e.g., acetyl, silyl ethers) are used to prevent unwanted side reactions during glycosidic bond formation .
    • Purification : Advanced chromatographic techniques (HPLC, ion-exchange) are essential to isolate the final compound due to polar functional groups .
    • Yield optimization : Low yields from competing hydrolysis pathways are mitigated by controlling pH (<6.5) and using anhydrous solvents .

    Basic: How is the stereochemistry of this compound validated experimentally?

    Answer:
    Stereochemical validation combines:

    • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) confirm axial/equatorial proton orientations in the oxolane ring. NOESY correlations verify spatial proximity of hydroxyl groups .
    • X-ray crystallography : Definitive proof of absolute configuration, especially for the pyridin-2-one and oxolane moieties .
    • Polarimetry : Optical rotation values are compared to literature data for chiral analogs .

    Intermediate: What biological activity models are used to study its therapeutic potential?

    Answer:

    • Antiviral assays : Inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) is tested via in vitro nucleotide incorporation assays using radiolabeled substrates .
    • Anticancer screens : Cytotoxicity is evaluated in leukemia (e.g., Jurkat cells) and lymphoma cell lines, with IC50_{50} values calculated via MTT assays .
    • Mechanistic studies : Fluorescence-based binding assays quantify interactions with target enzymes (e.g., thymidylate synthase) .

    Advanced: How can researchers resolve contradictions in reported biological activity data?

    Answer:
    Contradictions (e.g., conflicting IC50_{50} values) arise from:

    • Assay variability : Standardize protocols (e.g., ATP concentrations, incubation times) across labs .
    • Purity discrepancies : Verify compound purity (>98%) via HPLC and mass spectrometry. Impurities like dehydroxy byproducts may skew results .
    • Cell line specificity : Test activity in multiple cell models (e.g., primary vs. immortalized cells) to confirm target relevance .
    • Metabolic stability : Assess intracellular metabolite profiles (LC-MS) to differentiate prodrug activation vs. direct activity .

    Advanced: What strategies optimize solubility and stability for in vivo studies?

    Answer:

    • Solubility enhancement : Use co-solvents (10% DMSO/PEG-300) or cyclodextrin inclusion complexes .
    • pH adjustments : Buffered solutions (pH 4–6) prevent degradation of the labile hydroxymethyl group .
    • Lyophilization : Freeze-dried formulations improve long-term storage stability (-80°C) .
    • Protection from light : Amber vials are required to prevent photodegradation of the pyridin-2-one ring .

    Basic: What analytical methods quantify this compound in biological matrices?

    Answer:

    • LC-MS/MS : Selected reaction monitoring (SRM) tracks the [M+H]+^+ ion (e.g., m/z 280 → 162 transition) with a limit of detection (LOD) <10 nM .
    • UV-Vis spectroscopy : Quantification at λmax_{max} 265 nm (ε = 8500 M1^{-1}cm1^{-1}) in cell lysates after protein precipitation .
    • Isotope dilution : Stable isotope-labeled internal standards (e.g., 13^{13}C3_3-analog) correct for matrix effects .

    Advanced: How does the hydroxymethyl group influence its pharmacokinetic profile?

    Answer:

    • Absorption : The hydroxymethyl group enhances hydrophilicity, reducing Caco-2 permeability (Papp_{app} <1 ×106^{-6} cm/s) and oral bioavailability. Prodrug strategies (e.g., esterification) improve absorption .
    • Metabolism : Hepatic glucuronidation of the hydroxymethyl moiety is a major clearance pathway. CYP450 inhibitors (e.g., ketoconazole) prolong half-life in rodent models .
    • Tissue distribution : High renal excretion (>60% in 24h) limits accumulation in non-target tissues .

    Basic: What safety precautions are critical during handling?

    Answer:

    • PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods for weighing .
    • Spill management : Neutralize spills with activated charcoal, then dispose as hazardous waste .
    • First aid : For skin contact, rinse with 0.1 M sodium bicarbonate to neutralize acidic degradation products .

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